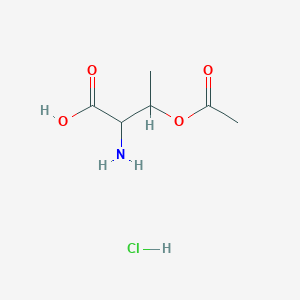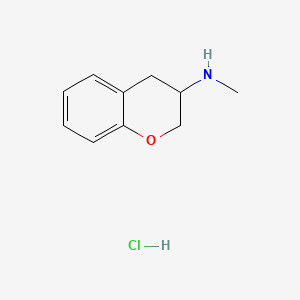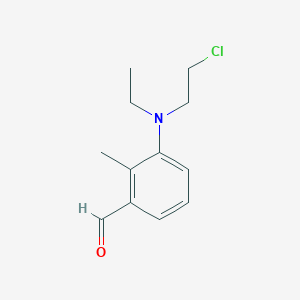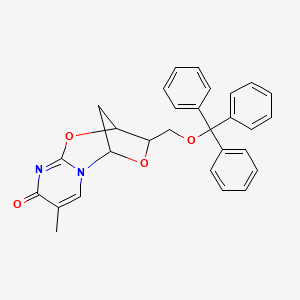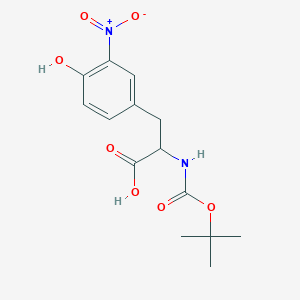
Boc-Tyr(3-NO2)-OH
描述
Boc-Tyr(3-NO2)-OH: is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenol ring is substituted with a nitro group (NO2) at the 3-position. The compound is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus. This modification makes it a valuable tool in peptide synthesis and various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with Boc-Tyr-OH, which is commercially available.
Nitration: The phenol group of Boc-Tyr-OH is nitrated using a nitrating agent such as nitric acid (HNO3) or a mixture of sulfuric acid (H2SO4) and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Purification: The product, Boc-Tyr(3-NO2)-OH, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions:
Oxidation: Boc-Tyr(3-NO2)-OH can undergo oxidation reactions, particularly at the phenol ring, leading to the formation of quinones.
Reduction: The nitro group (NO2) can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Boc-Tyr(3-NH2)-OH.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Peptide Synthesis: Boc-Tyr(3-NO2)-OH is used as a building block in the synthesis of peptides, allowing for the incorporation of nitro-tyrosine residues.
Chemical Probes: It serves as a precursor for the synthesis of chemical probes used in studying protein interactions and enzyme activities.
Biology:
Protein Modification: The compound is used to introduce nitro-tyrosine residues into proteins, which can be used to study post-translational modifications and their effects on protein function.
Enzyme Inhibition: Nitro-tyrosine derivatives are studied for their potential as enzyme inhibitors, particularly in the context of oxidative stress-related diseases.
Medicine:
Disease Biomarkers: Nitro-tyrosine is a biomarker for oxidative stress and inflammation, making this compound valuable in medical research.
Drug Development: The compound is explored for its potential in developing drugs targeting diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry:
Material Science: this compound is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
作用机制
Molecular Targets and Pathways:
Protein Interactions: Boc-Tyr(3-NO2)-OH can modify proteins by introducing nitro-tyrosine residues, affecting protein-protein and protein-ligand interactions.
Oxidative Stress Pathways: The nitro group can participate in redox reactions, influencing oxidative stress pathways and cellular responses to oxidative damage.
相似化合物的比较
Boc-Tyr-OH: The unmodified form of tyrosine with a Boc protecting group.
Boc-Tyr(3-Br)-OH: A brominated derivative of Boc-Tyr-OH.
Boc-Tyr(3-Cl)-OH: A chlorinated derivative of Boc-Tyr-OH.
Uniqueness:
Nitro Group: The presence of the nitro group at the 3-position of the phenol ring distinguishes Boc-Tyr(3-NO2)-OH from other derivatives. This modification imparts unique chemical reactivity and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(20)15-9(12(18)19)6-8-4-5-11(17)10(7-8)16(21)22/h4-5,7,9,17H,6H2,1-3H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOHDYUJJUVBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237863 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-nitrotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92008-53-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-nitrotyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92008-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-nitrotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


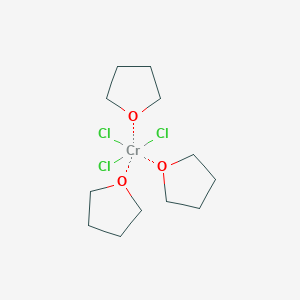
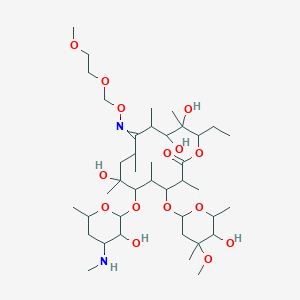
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)
![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)

![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)
